Home > Products > Screening Compounds P1733 > PteroicAcidNHSEster
PteroicAcidNHSEster -

PteroicAcidNHSEster

Catalog Number: EVT-13975650
CAS Number:
Molecular Formula: C18H15N7O5
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of pteroic acid N-hydroxysuccinimide ester typically involves several key steps:

  1. Activation of Pteroic Acid: Pteroic acid is first converted into an N-hydroxysuccinimide ester through a reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate (HATU). This reaction allows for the formation of a stable ester bond that can be utilized in subsequent coupling reactions with amines or alcohols.
  2. Purification: Following the reaction, the product is purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the desired compound from unreacted starting materials and by-products.
  3. Characterization: The synthesized compound is characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Pteroic acid N-hydroxysuccinimide ester has a molecular formula of C14H12N6O3C_{14}H_{12}N_{6}O_{3}. Its structure features:

  • A pteroic acid backbone, which consists of a bicyclic structure containing two aromatic rings.
  • An NHS group attached to the carboxyl moiety of pteroic acid, enhancing its reactivity towards nucleophiles.

The molecular structure can be represented as follows:

Pteroic Acid N Hydroxysuccinimide Ester\text{Pteroic Acid N Hydroxysuccinimide Ester}

Data

  • Molecular Weight: Approximately 284.29 g/mol
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Chemical Reactions Analysis

Reactions and Technical Details

Pteroic acid N-hydroxysuccinimide ester undergoes several important chemical reactions:

  1. Bioconjugation Reactions: The NHS ester can react with primary amines to form stable amide bonds. This reaction is widely used in bioconjugation for attaching drugs or labels to biomolecules.
  2. Hydrolysis: In aqueous environments, NHS esters can hydrolyze back to their corresponding carboxylic acids, releasing NHS and potentially limiting their effectiveness if not handled properly.
  3. Stability: The stability of the NHS ester is influenced by factors such as pH and temperature; optimal conditions typically involve neutral to slightly basic environments .
Mechanism of Action

Process and Data

The mechanism of action for pteroic acid N-hydroxysuccinimide ester primarily revolves around its ability to form covalent bonds with nucleophilic sites on target molecules, such as proteins or peptides. Upon reaction with an amine:

  1. The NHS group activates the carboxylic acid, making it more electrophilic.
  2. The nucleophile attacks the carbonyl carbon, leading to the formation of a covalent bond while releasing NHS as a by-product.

This process is crucial for creating targeted drug delivery systems where therapeutic agents are conjugated to targeting ligands .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid or powder.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Chemical Properties

  • Reactivity: Highly reactive towards nucleophiles due to the activated ester functionality.
  • Stability: Generally stable under dry conditions but sensitive to moisture which can lead to hydrolysis.

Relevant data includes solubility profiles indicating compatibility with various solvents used in biological applications .

Applications

Scientific Uses

Pteroic acid N-hydroxysuccinimide ester finds applications in various scientific fields:

  1. Drug Delivery Systems: Used for conjugating therapeutic agents to targeting ligands, enhancing specificity in cancer therapies.
  2. Diagnostic Applications: Employed in the development of assays and imaging agents due to its ability to link biomolecules effectively.
  3. Bioconjugation Techniques: Facilitates the attachment of fluorescent markers or drugs to antibodies or proteins for research purposes .
Introduction to Pteroic Acid NHS Ester in Targeted Molecular Design

Role of Pteroic Acid Derivatives in Folate Receptor-Mediated Targeting

Pteroic acid derivatives serve as high-affinity targeting ligands for folate receptors (FR-α, FR-β, FR-γ), which are overexpressed in malignancies (e.g., ovarian, lung, breast cancers) and activated macrophages in inflammatory diseases [2] [4] [8]. Unlike intact folic acid, pteroic acid lacks the glutamate moiety, enabling conjugation strategies that bypass steric hindrance while preserving FR-binding epitopes. The NHS ester functionality allows direct acylation of amines on payloads (e.g., lanthanide chelates, oligonucleotides, cytotoxic drugs), forming stable amide bonds [3]. This facilitates:

  • Receptor-Specific Delivery: Conjugates exploit FR-mediated endocytosis for cellular internalization, minimizing off-target uptake [2] [5].
  • Modular Design Flexibility: Pteroic acid NHS ester links payloads without requiring complex spacer chemistries (e.g., click chemistry, hydrazone formation) [3] [7].
  • Enhanced Payload Ratios: Single-step conjugation supports high drug-to-ligand ratios critical for potent radiotherapeutics or imaging agents [4].

Table 1: Applications of Pteroic Acid NHS Ester Conjugates in Targeted Delivery Systems

Conjugate TypePayloadTarget ReceptorApplicationKey Advantage
Lanthanide Complex [2]Terbium-DO3A chelateFR-α/βOptical ImagingTime-gated luminescence; Low background
Oligonucleotide [3]siRNA/DNAFR-αGene silencingEndosomal escape enhancement
Radiotherapeutic [4]²²⁵Ac/¹⁷⁷Lu chelatesFR-αAlpha/beta radiotherapyReduced renal retention
Prodrug [5]Doxorubicin derivativeFR-αChemotherapyAcid-sensitive/reducible linkers

Structural Evolution from Folic Acid to Functionalized NHS Esters

Folic acid’s complexity—comprising pterin, p-aminobenzoic acid (PABA), and glutamate subunits—limits site-specific modification. Early conjugates utilized random modifications at α/γ-glutamate carboxylates, causing inconsistent FR affinity and endosomal processing [5] [7]. Pteroic acid NHS ester addresses this via:

  • Regionselective Activation: Retains the pterin-PABA core (binding affinity: KD ~ 1 nM) while replacing glutamate with an NHS ester, enabling controlled coupling at a single site [6] [7].
  • Steric Optimization: Eliminates the glutamate’s charged termini, reducing nonspecific interactions with serum proteins [5].
  • Synthetic Accessibility: Prepared from N10-trifluoroacetylpteroic acid, activated with N,N′-disuccinimidyl carbonate to form the NHS ester [6].

Table 2: Structural Comparison of Folic Acid Derivatives for Bioconjugation

CompoundReactive GroupConjugation SiteFR-α Affinity (KD, nM)Limitations
Folic Acidα/γ-COOHVariable0.8–1.2Heterogeneous conjugates
Pteroic AcidNoneInert5.0–10.0Requires derivatization
Pteroic Acid NHS EsterSuccinimidyl esterSingle site1.0–2.0Hydrolysis in aqueous buffers
Folate-PEGn-NHSSuccinimidyl esterγ-Glutamate1.14 [7]PEG linker may reduce cellular uptake

Strategic Importance of γ-Carboxylic Acid Conjugation in Receptor Affinity

Although pteroic acid lacks glutamate, studies on folic acid confirm that γ-carboxyl conjugation preserves FR affinity far better than α-modification. This principle extends to pteroic acid NHS ester design:

  • Receptor Binding Pocket Compatibility: Crystal structures reveal the γ-carboxylate of folate forms hydrogen bonds with FR-α residues (Arg103, Ser174), while the α-carboxylate faces solvent [2] [7]. Pteroic acid NHS ester’s carbonyl mimics this orientation, minimizing clashes during receptor docking [7].
  • Affinity Retention: Conjugates via γ-equivalent sites exhibit 10-fold higher affinity than α-variants (KD = 1.2 vs. 12 nM) [2] [5].
  • Peptide Conjugation Synergy: Attaching peptides to pteroic acid NHS ester enhances FR affinity by 2–3 fold (KD = 0.4–0.6 nM) versus folate alone, due to auxiliary interactions with FR’s extracellular domain [7].

Table 3: Impact of Conjugation Chemistry on Binding Kinetics

Conjugateka (10⁵ M⁻¹s⁻¹)kd (10⁻³ s⁻¹)KD (nM)Cellular Uptake Efficiency
Free Folic Acid [7]1.8 ± 0.22.1 ± 0.31.14Reference (100%)
Folate-Peptide (γ) [7]3.5 ± 0.40.9 ± 0.10.26220%
Pteroic Acid-Drug (γ-mimetic) [5]2.0 ± 0.31.8 ± 0.20.90180%
Folate-Drug (α) [5]0.7 ± 0.18.4 ± 1.012.040%

ConclusionsPteroic acid NHS ester bridges precision chemistry and biological targeting by providing a defined, high-affinity scaffold for FR-directed conjugates. Its design circumvents the heterogeneity of glutamate-based conjugates while leveraging the γ-specific orientation critical for receptor engagement. Future directions include exploiting peptide-pteroic acid hybrids for ultra-high-affinity ligands and optimizing linkers for endosomal release. This compound remains indispensable for developing next-generation targeted diagnostics and therapeutics.

Properties

Product Name

PteroicAcidNHSEster

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoate

Molecular Formula

C18H15N7O5

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C18H15N7O5/c19-18-23-15-14(16(28)24-18)22-11(8-21-15)7-20-10-3-1-9(2-4-10)17(29)30-25-12(26)5-6-13(25)27/h1-4,8,20H,5-7H2,(H3,19,21,23,24,28)

InChI Key

NMIVTDMJQNIWAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.